molecular formula C27H25NO6S B491658 Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate CAS No. 518317-52-7

Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B491658
CAS No.: 518317-52-7
M. Wt: 491.6g/mol
InChI Key: LEIYROPODHLNJP-UHFFFAOYSA-N
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Description

Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the benzoyl and mesitylsulfonyl groups. Common reagents used in these reactions include benzoyl chloride, mesitylene, and sulfonyl chlorides. Reaction conditions often involve the use of catalysts and solvents such as dichloromethane or toluene, with temperature control being crucial to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl and mesitylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The benzoyl and mesitylsulfonyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The benzofuran core may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
  • Methyl 5-[benzoyl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
  • Methyl 5-[benzoyl(toluenesulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

This compound is unique due to the presence of the mesitylsulfonyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 5-[benzoyl-(2,4,6-trimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6S/c1-16-13-17(2)25(18(3)14-16)35(31,32)28(26(29)20-9-7-6-8-10-20)21-11-12-23-22(15-21)24(19(4)34-23)27(30)33-5/h6-15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIYROPODHLNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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